molecular formula C15H13N3O B10824863 Coq7-IN-2

Coq7-IN-2

Cat. No.: B10824863
M. Wt: 251.28 g/mol
InChI Key: SKJOGGJAXXEJKE-UHFFFAOYSA-N
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Description

COQ7-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme coenzyme Q7, hydroxylase.

Preparation Methods

The synthesis of COQ7-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

COQ7-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

COQ7-IN-2 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of coenzyme Q7, hydroxylase and its effects on ubiquinone biosynthesis.

    Biology: The compound is used to investigate the role of coenzyme Q7, hydroxylase in mitochondrial function and cellular respiration.

    Medicine: this compound is studied for its potential therapeutic applications in diseases related to mitochondrial dysfunction and coenzyme Q deficiency.

    Industry: The compound may have applications in the development of new drugs and therapeutic agents.

Mechanism of Action

COQ7-IN-2 exerts its effects by inhibiting the enzyme coenzyme Q7, hydroxylase. This enzyme is responsible for the hydroxylation of 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol during ubiquinone biosynthesis. By inhibiting this enzyme, this compound disrupts the biosynthesis of ubiquinone, leading to the accumulation of biosynthetic intermediates and affecting mitochondrial function .

Comparison with Similar Compounds

COQ7-IN-2 is unique in its specific inhibition of coenzyme Q7, hydroxylase. Similar compounds include other inhibitors of enzymes involved in ubiquinone biosynthesis, such as:

    Coenzyme Q10: A naturally occurring compound involved in the electron transport chain.

    Demethoxyubiquinone: An intermediate in the biosynthesis of ubiquinone.

This compound stands out due to its specific inhibition of coenzyme Q7, hydroxylase, making it a valuable tool for studying the role of this enzyme in cellular processes.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H13N3O/c1-11-7-8-14(16-10-11)18-15(19)9-13(17-18)12-5-3-2-4-6-12/h2-10,17H,1H3

InChI Key

SKJOGGJAXXEJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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